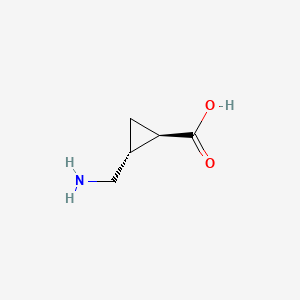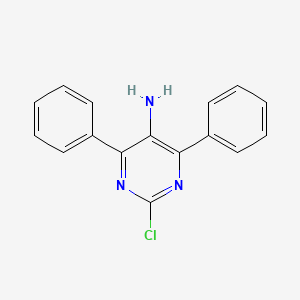
(S)-(+)-2-Heptanol
Übersicht
Beschreibung
(S)-(+)-2-Heptanol is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a seven-carbon chain. The (S)-(+)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a positive direction. This compound is often used in the synthesis of various chemicals and as a chiral building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Heptanol can be synthesized through several methods:
Reduction of 2-Heptanone: One common method involves the reduction of 2-heptanone using chiral catalysts or reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The use of chiral catalysts ensures the production of the (S)-enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of hept-2-en-1-one using chiral rhodium or ruthenium catalysts. This method is highly efficient and provides high enantiomeric excess.
Industrial Production Methods: In industrial settings, this compound is often produced through the asymmetric hydrogenation method due to its high yield and selectivity. The process involves the use of specialized chiral catalysts and controlled reaction conditions to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-2-Heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-heptanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form 2-heptyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 2-Heptanone
Reduction: Heptane
Substitution: 2-Heptyl chloride
Wissenschaftliche Forschungsanwendungen
(S)-(+)-2-Heptanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also used in the study of stereochemistry and chiral catalysis.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals. Its chiral nature makes it valuable in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is used in the development of drugs and therapeutic agents. Its enantiomeric purity is crucial in ensuring the efficacy and safety of pharmaceutical products.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its chiral properties make it valuable in the synthesis of optically active compounds used in various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-(+)-2-Heptanol involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: As a chiral alcohol, it can interact with enzymes in a stereospecific manner, influencing enzyme activity and catalysis.
Metabolic Pathways: It can be metabolized by alcohol dehydrogenases to form 2-heptanone, which can further undergo metabolic transformations.
Cell Signaling: Its presence can affect cell signaling pathways, particularly those involving secondary alcohols and their derivatives.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-2-Heptanol can be compared with other similar compounds such as:
®-(-)-2-Heptanol: The enantiomer of this compound, which rotates plane-polarized light in the opposite direction.
2-Heptanone: The oxidized form of 2-Heptanol, which lacks the hydroxyl group.
1-Heptanol: A primary alcohol with the hydroxyl group attached to the first carbon, differing in its reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its chiral nature and its ability to serve as a building block for the synthesis of enantiomerically pure compounds. Its specific interactions with enzymes and its role in stereoselective synthesis make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2S)-heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWDUZRCINIHU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-23-4 | |
| Record name | (+)-2-Heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6033-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ9F7KYPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-(+)-2-Heptanol serves as an alarm pheromone for several stingless bee species, including Melipona quadrifasciata and Melipona solani. [, ] This compound, released by worker bees, triggers defensive responses within the colony, signaling potential threats. [] Interestingly, this compound also attracts worker bees of other stingless bee species like Plebeia droryana, suggesting a potential role in interspecific communication. []
ANone: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, it's known that even slight structural modifications in pheromones can dramatically impact their activity. Further research exploring variations in the carbon chain length or functional groups of this compound could provide valuable insights into its interaction with insect olfactory receptors and its potential as a pest control agent.
A: this compound is a product of 2-heptanone reduction, a reaction catalyzed by enzymes like Yeast alcohol dehydrogenase (YADH). [] Researchers have explored this enzymatic reduction in reverse micelles, demonstrating the potential of biocatalytic systems to produce this compound, particularly when dealing with less water-soluble substrates. []
A: Yes, a study successfully demonstrated the production of (S)-2-Heptanol from heptane using a whole-cell biocatalyst system based on Pseudomonas putida engineered to express the cytochrome P450 monooxygenase CYP154A8. [] This engineered system achieved a concentration of 2.6 mM (S)-2-Heptanol with 91% enantiomeric excess (ee), highlighting the potential for sustainable bio-based production of this chiral alcohol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in various matrices. [, ] This method allows for separation and detection based on the compound's retention time and mass-to-charge ratio.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1223247.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1223248.png)
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)

![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)


![ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1223267.png)



